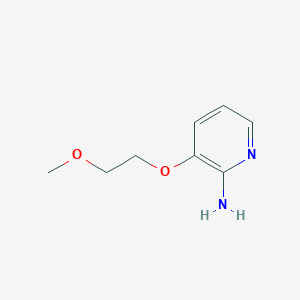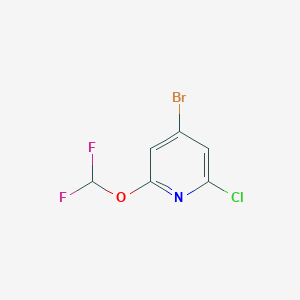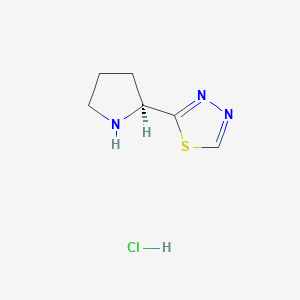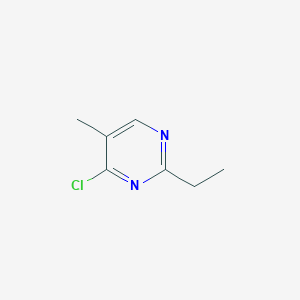
4-Chloro-2-ethyl-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-etil-5-metilpirimidina es un compuesto orgánico heterocíclico con la fórmula molecular C7H9ClN2. Pertenece a la familia de las pirimidinas, caracterizada por un anillo de seis miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 3.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Cloro-2-etil-5-metilpirimidina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida fácilmente disponibles, como acetoacetato de etilo, urea y oxicloruro de fósforo.
Ciclización: El acetoacetato de etilo reacciona con urea en presencia de una base para formar un anillo de pirimidina. Este paso generalmente se lleva a cabo en condiciones de reflujo.
Cloración: El derivado de pirimidina resultante se clora luego usando oxicloruro de fósforo para introducir el átomo de cloro en la posición 4.
Métodos de Producción Industrial
En entornos industriales, la producción de 4-Cloro-2-etil-5-metilpirimidina puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de las condiciones de reacción asegura una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Cloro-2-etil-5-metilpirimidina experimenta varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: El átomo de cloro en la posición 4 puede ser reemplazado por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos de pirimidina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de amina.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos como el metóxido de sodio o el tiolato de potasio se utilizan comúnmente en condiciones suaves.
Oxidación: Se emplean agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o la hidrogenación catalítica son típicos.
Principales Productos Formados
Sustitución Nucleofílica: Pirimidinas sustituidas con varios grupos funcionales.
Oxidación: N-óxidos de pirimidina.
Reducción: Pirimidinas amino-sustituidas.
Aplicaciones Científicas De Investigación
4-Cloro-2-etil-5-metilpirimidina tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y antagonistas de receptores.
Medicina: Se investiga por su potencial como intermedio en la síntesis de agentes farmacéuticos, incluidos los fármacos antivirales y anticancerígenos.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos, como herbicidas y fungicidas.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-etil-5-metilpirimidina depende de su aplicación específica. En química medicinal, puede actuar mediante:
Inhibición de enzimas: Uniéndose al sitio activo de las enzimas, bloqueando así su actividad.
Antagonismo del receptor: Compitiendo con los ligandos naturales por la unión al receptor, evitando la transducción de señales.
Vías implicadas: El compuesto puede interactuar con varios objetivos moleculares, incluidas las quinasas, las proteasas y las proteínas de unión al ácido nucleico.
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-2-metilpirimidina: Carece del grupo etilo en la posición 2.
2-Etil-5-metilpirimidina: Carece del átomo de cloro en la posición 4.
4-Cloro-5-metilpirimidina: Carece del grupo etilo en la posición 2.
Singularidad
4-Cloro-2-etil-5-metilpirimidina es única debido a la presencia tanto del átomo de cloro como del grupo etilo, lo que confiere una reactividad química y una actividad biológica distintas. Esta combinación de sustituyentes permite interacciones específicas con objetivos biológicos y mejora su utilidad en química sintética.
Propiedades
Fórmula molecular |
C7H9ClN2 |
|---|---|
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-9-4-5(2)7(8)10-6/h4H,3H2,1-2H3 |
Clave InChI |
LESNMXQCIYJQNF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=C(C(=N1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxybenzo[d]isoxazole](/img/structure/B11775298.png)

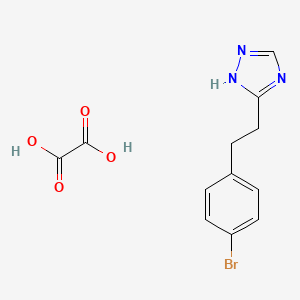
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-([1,1'-biphenyl]-2-yl)acetamide](/img/structure/B11775316.png)
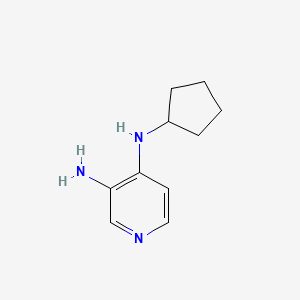

![2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775332.png)

